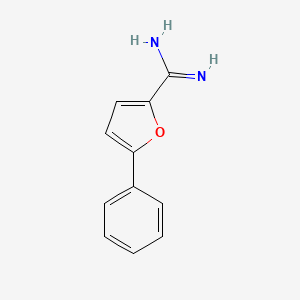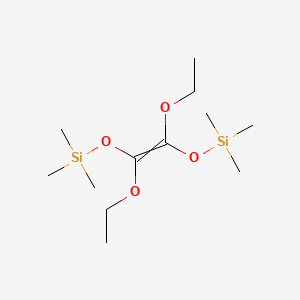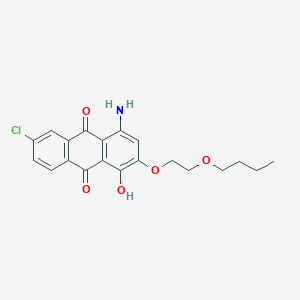![molecular formula C20H18Se B14389095 1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene CAS No. 88048-92-4](/img/structure/B14389095.png)
1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a methylselanyl group attached to a phenyl ring, which is further connected to a methylene bridge linking two benzene rings. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene typically involves the reaction of 2-(methylselanyl)benzaldehyde with benzene in the presence of a catalyst. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the methylene bridge between the benzene rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the methylselanyl group to a selenol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylselanyl group can yield selenoxide derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism by which 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene exerts its effects involves interactions with molecular targets and pathways. The methylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various biological molecules, potentially modulating their activity.
Comparación Con Compuestos Similares
1,1’-{[2-(Methylthio)phenyl]methylene}dibenzene: Similar structure but with a methylthio group instead of a methylselanyl group.
1,1’-{[2-(Methylsulfinyl)phenyl]methylene}dibenzene: Contains a methylsulfinyl group, which is an oxidized form of the methylthio group.
1,1’-{[2-(Methylsulfonyl)phenyl]methylene}dibenzene: Contains a methylsulfonyl group, which is a further oxidized form of the methylthio group.
Uniqueness: 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties compared to its sulfur analogs. The selenium atom in the methylselanyl group can participate in unique redox reactions and interactions, making this compound particularly interesting for research in redox biology and material science.
Propiedades
Número CAS |
88048-92-4 |
|---|---|
Fórmula molecular |
C20H18Se |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
1-benzhydryl-2-methylselanylbenzene |
InChI |
InChI=1S/C20H18Se/c1-21-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3 |
Clave InChI |
RBNJLHKDRMFFIF-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C1=CC=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
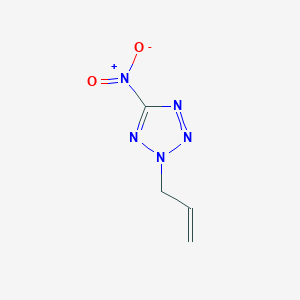

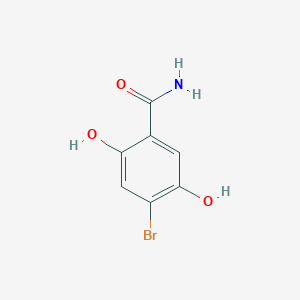
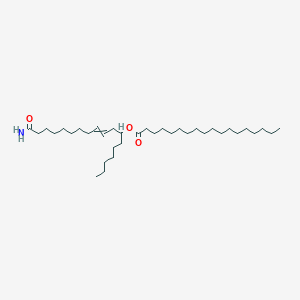
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)

